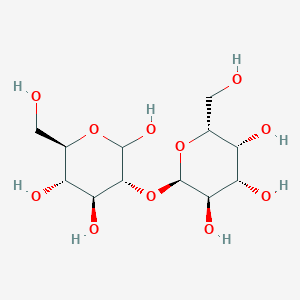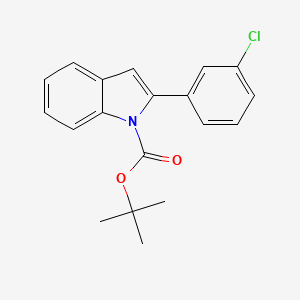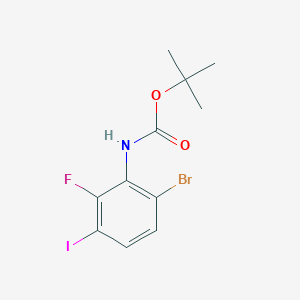
2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium typically involves the esterification of carnitine with 11-carboxyundecanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pH .
Analyse Chemischer Reaktionen
Types of Reactions
2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly used.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium has several scientific research applications:
Chemistry: Used as a model compound to study esterification and acylation reactions.
Biology: Plays a role in the study of fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Used in the production of specialized esters and as an intermediate in organic synthesis
Wirkmechanismus
The compound exerts its effects by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The carnitine moiety binds to fatty acids, forming acylcarnitines, which are then transported across the mitochondrial membrane by carnitine acyltransferase enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-acylcarnitine: A general class of compounds to which 2-((11-Carboxyundecanoyl)oxy)-N,N,N-trimethylethan-1-aminium belongs.
Carnitine: The parent compound, essential for fatty acid transport.
Acylcarnitines with different chain lengths: Compounds with varying lengths of the acyl chain
Uniqueness
This compound is unique due to its specific acyl chain length, which influences its transport efficiency and metabolic role.
Eigenschaften
Molekularformel |
C17H34NO4+ |
|---|---|
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
2-(11-carboxyundecanoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C17H33NO4/c1-18(2,3)14-15-22-17(21)13-11-9-7-5-4-6-8-10-12-16(19)20/h4-15H2,1-3H3/p+1 |
InChI-Schlüssel |
WSFWLLJEWLLNIE-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)CCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


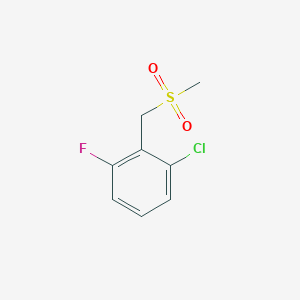
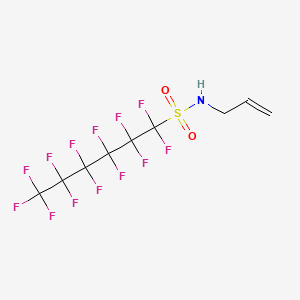


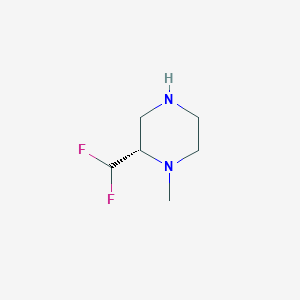
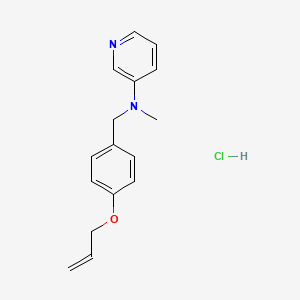
![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)
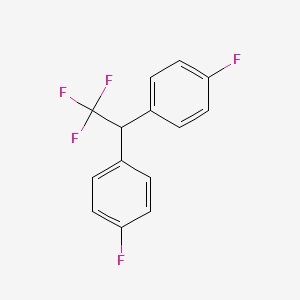
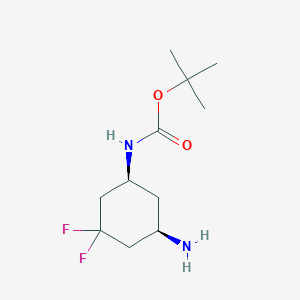
![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)
